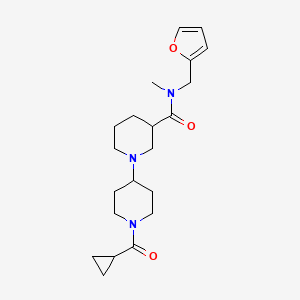
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mechanism of Action
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore and blocking the flow of calcium ions into the cell. This inhibition of calcium influx leads to a disruption of the normal signaling pathways within the cell, resulting in various physiological and pathological effects.
Biochemical and Physiological Effects:
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes and proteins involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime in lab experiments is its ability to selectively block NMDA receptor activity without affecting other receptors or ion channels. This allows for a more precise manipulation of the signaling pathways involved in various physiological and pathological processes. However, one limitation of using 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime is its potential toxicity and side effects, which must be carefully monitored and controlled.
Future Directions
There are many potential future directions for research involving 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime as a potential therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime and its potential interactions with other signaling pathways within the cell.
Synthesis Methods
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime can be synthesized by reacting 3-methyl-6-phenyl-2,1-benzisoxazol-4(3H)-one with ethyl nitrite in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to the O-ethyloxime derivative using hydroxylamine.
Scientific Research Applications
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be useful in studying synaptic plasticity, learning and memory, pain perception, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-19-17-14-9-13(12-7-5-4-6-8-12)10-15-16(14)11(2)20-18-15/h4-8,13H,3,9-10H2,1-2H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLAQZRYOFLPG-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NOC(=C21)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NOC(=C21)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5311752.png)
![2-chloro-N-[1-(3-methylpyridin-2-yl)propyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5311761.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311763.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5311767.png)

![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5311783.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine](/img/structure/B5311787.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)